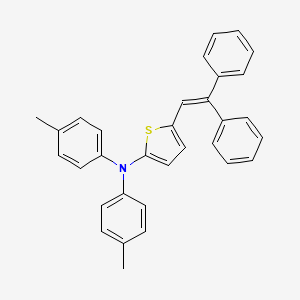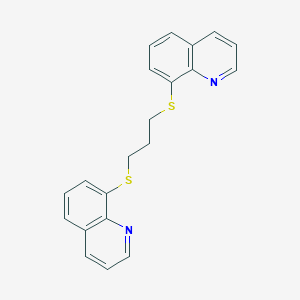
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine is an organotin compound characterized by the presence of a tin atom bonded to a vinyl group and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine typically involves the reaction of trimethyltin chloride with N,N-dimethylvinylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction can be represented as follows:
(CH3)3SnCl+CH2=CHN(CH3)2→(CH3)3SnCH=CHN(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of stannanes.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various biomolecules, influencing their structure and function. The pathways involved may include binding to proteins and nucleic acids, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1-(trimethylsilyl)ethen-1-amine: Similar structure but with a silicon atom instead of tin.
N,N-Dimethyl-1-(trimethylgermyl)ethen-1-amine: Contains a germanium atom in place of tin.
N,N-Dimethyl-1-(trimethylplumbyl)ethen-1-amine: Features a lead atom instead of tin.
Uniqueness
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs
Propriétés
Numéro CAS |
109862-84-2 |
|---|---|
Formule moléculaire |
C7H17NSn |
Poids moléculaire |
233.93 g/mol |
Nom IUPAC |
N,N-dimethyl-1-trimethylstannylethenamine |
InChI |
InChI=1S/C4H8N.3CH3.Sn/c1-4-5(2)3;;;;/h1H2,2-3H3;3*1H3; |
Clé InChI |
DWYNKEJNIGATHN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
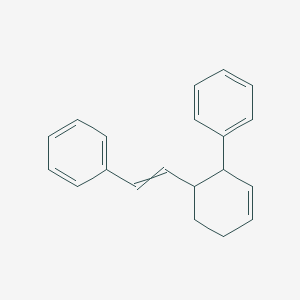

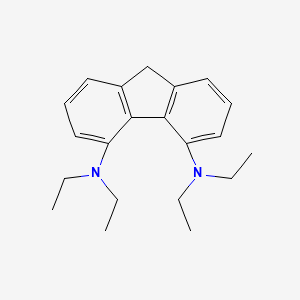
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
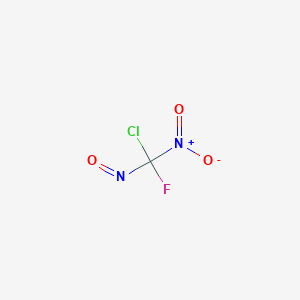
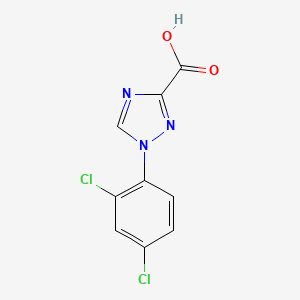
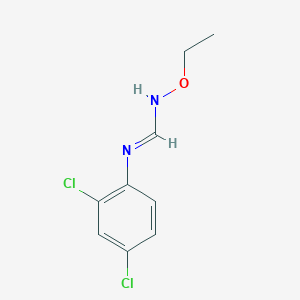

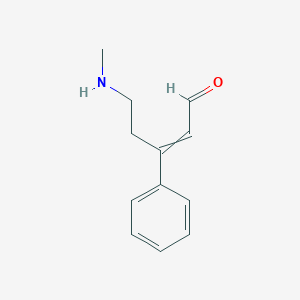
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)
